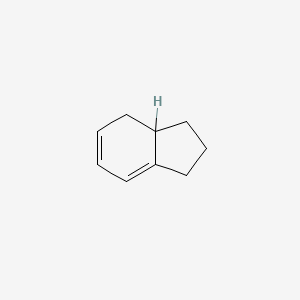

2,3,3a,4-tetrahydro-1H-indene

Cat. No. B8666093

Key on ui cas rn:

39014-56-7

M. Wt: 120.19 g/mol

InChI Key: BIEBZGCKLFWMCR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05565069

Procedure details

A reaction is carried out with a system consisting of one decomposition reactor, one Diels Alder reactor and two distillation column. A mixture of a starting dicyclopentadiene material containing tetrahydroindene and a solvent (weight ratio of 2:5) is continuously fed to the decomposition reactor, and a reaction is carried out at the same temperature, pressure, reaction time and quantity of charged solvent as in Example 4. The ratio of tetrahydroindene/dicyclopentadiene (by weight) in the liquid starting material is adjusted to 5/100. A part of the liquid phase in the decomposition reactor is continuously discharged out of the system so as to keep constant the quantity of liquid in the decomposition reactor. The gaseous reaction product formed in the decomposition reactor is recovered, fed to the first distillation column, and rectified at the same column top pressure, column bottom pressure and reflux ratio as in Example 4. Fraction (B-1) composed mainly of cyclopentadiene is obtained from the column top, and fraction (B-2) composed mainly of dicyclopentadiene and tetrahydroindene is obtained from the column bottom. The fraction (B-2) is discharged out of the system. As a result, the recovery rate of cyclopentadiene (the quantity of cyclopentadiene (parts by weight) in the fraction (B-1) per 100 parts by weight of dicyclopentadiene in the liquid starting material) is 74.0%, and the recovery rate of cyclopentadiene and dicyclopentadiene (total quantity (parts by weight) of cyclopentadiene and dicyclopentadiene in the fraction (B-1) per 100 parts by weight of dicyclopentadiene in the liquid starting material) is 75.0%.

Name

tetrahydroindene dicyclopentadiene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]1[C:9]2[CH:4]([CH2:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.C1C2C3C=CC(C2C=C1)C3.C1C2C3C=CC(C2C=C1)C3>>[CH2:3]1[C:4]2[CH:9]([CH2:8][CH:7]=[CH:6][CH:5]=2)[CH2:1][CH2:2]1 |f:0.1|

|

Inputs

Step One

|

Name

|

tetrahydroindene dicyclopentadiene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CCC2CC=CC=C12.C1C=CC2C1C3CC2C=C3

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1C=CC2C1C3CC2C=C3

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

consisting of one decomposition reactor, one Diels Alder reactor and two distillation column

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A mixture of a starting dicyclopentadiene material

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing tetrahydroindene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a reaction is carried out at the same temperature, pressure, reaction time and quantity of charged solvent as in Example 4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The gaseous reaction product formed in the decomposition reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is recovered

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

fed to the first distillation column

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux ratio as in Example 4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is obtained from the column top, and fraction (B-2)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1CCC2CC=CC=C12

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |